1,2-Butanediol, 1,2-diacetate

Descripción general

Descripción

2-Acetyloxybutyl Acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its chemical structure, which includes an acetate group attached to a butyl chain. It is commonly used in various industrial applications due to its solvent properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Acetyloxybutyl Acetate can be synthesized through the esterification of butanol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3COOH+CH3(CH2)3OH→CH3COOCH2(CH2)2CH3+H2O

Industrial Production Methods

In industrial settings, the production of 2-Acetyloxybutyl Acetate often involves continuous esterification processes. This method uses a solid acid catalyst and operates at temperatures ranging from 70 to 150°C. The water generated during the reaction is removed by azeotropic distillation, and the resulting ester is purified through rectification .

Análisis De Reacciones Químicas

Types of Reactions

2-Acetyloxybutyl Acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetic acid and butanol.

Oxidation: It can be oxidized to produce acetic acid and butyric acid.

Reduction: Reduction reactions can convert it into butanol and acetic acid.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Hydrolysis: Acetic acid and butanol.

Oxidation: Acetic acid and butyric acid.

Reduction: Butanol and acetic acid.

Aplicaciones Científicas De Investigación

2-Acetyloxybutyl Acetate has diverse applications in scientific research:

Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.

Biology: Employed in the study of metabolic pathways involving esters.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible esters.

Industry: Utilized in the production of coatings, adhesives, and fragrances

Mecanismo De Acción

The mechanism of action of 2-Acetyloxybutyl Acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release acetic acid and butanol, which can then participate in metabolic pathways. The acetate group can act as a substrate for acetylation reactions, influencing cellular processes such as gene expression and protein function .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl Acetate: Another ester with similar solvent properties but a different alkyl chain.

Butyl Acetate: Similar structure but lacks the acetyloxy group.

Methyl Butyrate: An ester with a different carboxylic acid component.

Uniqueness

2-Acetyloxybutyl Acetate is unique due to its specific combination of an acetate group and a butyl chain, which imparts distinct solvent properties and reactivity. Its ability to participate in both esterification and hydrolysis reactions makes it versatile for various applications .

Actividad Biológica

1,2-Butanediol, 1,2-diacetate (also known as butanediol diacetate) is an organic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

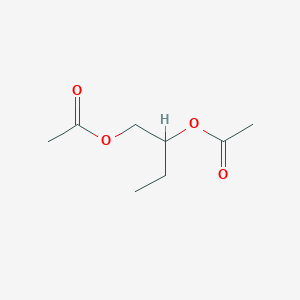

This compound is a diester derived from butanediol and acetic acid. Its molecular formula is , and it is characterized by the presence of two acetate groups attached to a butanediol backbone. The compound's structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Pathways : It can be metabolized into other biologically active compounds. For example, studies indicate that enzymes such as dehydrogenases play a role in converting 1,2-butanediol into useful metabolites like 1-hydroxybutanone .

- Antioxidant Properties : Research has shown that butanediol derivatives may exhibit antioxidant activity. This is particularly relevant in studies where the compound has been linked to reduced oxidative stress in biological systems .

- Effects on Lipid Metabolism : Case studies have indicated that butanediol administration can influence lipid metabolism. In experimental models, it has been observed that treatment with butanediol leads to significant changes in adipose tissue characteristics and metabolic profiles .

Case Studies

- Study on Antioxidant Effects : A study published in Antioxidants demonstrated that administration of 1,3-butanediol (closely related to 1,2-butanediol) increased plasma levels of β-hydroxybutyrate and positively affected redox homeostasis in rat models. This suggests potential applications in managing oxidative stress-related conditions .

- Enzymatic Activity : Research focused on the enzymatic conversion of 1,2-butanediol highlighted the role of various dehydrogenases. For instance, glycerol dehydrogenase was shown to effectively oxidize 1,2-butanediol into other products with significant yields under optimized conditions .

- Impact on Body Composition : Another study explored the effects of butanediol on body weight and fat distribution in rats. Results indicated a decrease in adipocyte size and overall weight gain after prolonged administration of butanediol .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-acetyloxybutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-4-8(12-7(3)10)5-11-6(2)9/h8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTMSNPLDZKSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13814-27-2 | |

| Record name | 1,2-Butanediol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.